molecular formula C13H12N2O3S B14708984 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline CAS No. 24033-98-5

2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline

Cat. No.: B14708984
CAS No.: 24033-98-5
M. Wt: 276.31 g/mol
InChI Key: BCETZHAIJWYJAC-UHFFFAOYSA-N
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Description

2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline is an organic compound that features a sulfanyl group attached to an aniline moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both methoxy and nitro functional groups on the aromatic ring provides unique chemical reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-methoxy-2-nitroaniline with a thiol reagent under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of a leaving group to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline is unique due to the combination of methoxy, nitro, and sulfanyl groups on the aromatic ring. This combination provides distinct chemical reactivity and potential for various applications in research and industry.

Properties

CAS No.

24033-98-5

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

2-(4-methoxy-2-nitrophenyl)sulfanylaniline

InChI

InChI=1S/C13H12N2O3S/c1-18-9-6-7-13(11(8-9)15(16)17)19-12-5-3-2-4-10(12)14/h2-8H,14H2,1H3

InChI Key

BCETZHAIJWYJAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-]

Origin of Product

United States

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